molecular formula C9H12ClOPS3 B107756 (4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-lambda^{5-phosphane CAS No. 18466-11-0

(4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-lambda^{5-phosphane

Cat. No.: B107756
CAS No.: 18466-11-0
M. Wt: 298.8 g/mol
InChI Key: LDDXKEFYDGMFAI-UHFFFAOYSA-N
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Description

(4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-lambda^{5-phosphane is an organophosphorus compound known for its use as a non-systemic insecticide and acaricide. It is commonly referred to as carbophenothion. This compound is characterized by its off-white to light amber color and mild mercaptan-like odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-lambda^{5-phosphane involves the reaction of 4-chlorothiophenol with formaldehyde and O-methyl methylphosphonodithioate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced equipment and technology helps in optimizing the yield and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-lambda^{5-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-lambda^{5-phosphane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.

    Biology: Investigated for its effects on various biological systems, including its potential as an insecticide and acaricide.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and pathways.

    Industry: Utilized in the formulation of pesticides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-lambda^{5-phosphane involves the inhibition of acetylcholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target pests .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-lambda^{5-phosphane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its effectiveness as a non-systemic insecticide and acaricide, along with its relatively low solubility in water, makes it particularly useful in agricultural applications .

Properties

CAS No.

18466-11-0

Molecular Formula

C9H12ClOPS3

Molecular Weight

298.8 g/mol

IUPAC Name

(4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H12ClOPS3/c1-11-12(2,13)15-7-14-9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3

InChI Key

LDDXKEFYDGMFAI-UHFFFAOYSA-N

SMILES

COP(=S)(C)SCSC1=CC=C(C=C1)Cl

Canonical SMILES

COP(=S)(C)SCSC1=CC=C(C=C1)Cl

Origin of Product

United States

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